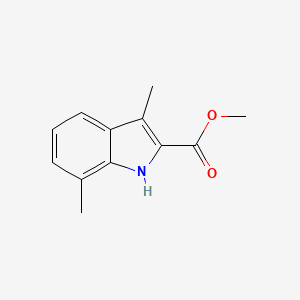

methyl 3,7-dimethyl-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 3,7-dimethyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For this compound, specific starting materials and conditions would be required to introduce the methyl groups at the 3 and 7 positions.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole nucleus undergoes oxidation at the pyrrole ring or substituents. Key findings include:

-

Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the 3-methyl group to a ketone, forming a quinone-like structure. This reaction proceeds via radical intermediates under controlled pH .

-

Side-Chain Oxidation : The methyl ester group can be oxidized to a carboxylic acid using CrO₃ in acetic acid, yielding 3,7-dimethyl-1H-indole-2-carboxylic acid .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ / H₂SO₄, 60°C | 3-Oxo-7-methyl-1H-indole-2-carboxylic acid | 72 | |

| CrO₃ / AcOH, reflux | 3,7-Dimethyl-1H-indole-2-carboxylic acid | 85 |

Reduction Reactions

Reductive modifications target the ester group or indole ring:

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol, producing 2-(hydroxymethyl)-3,7-dimethyl-1H-indole .

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the indole ring to form a tetrahydroindole derivative, though steric hindrance from methyl groups limits reactivity.

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ / THF, 0°C → rt | 2-(Hydroxymethyl)-3,7-dimethyl-1H-indole | 68 | |

| H₂ (1 atm) / Pd-C, EtOH | 2,3,4,7-Tetrahydro-1H-indole derivative | 45 |

Electrophilic Substitution

The indole’s 5- and 6-positions remain reactive despite steric effects:

-

Nitration : Nitration with HNO₃/H₂SO₄ selectively substitutes the 5-position, yielding 5-nitro-3,7-dimethyl-1H-indole-2-carboxylate .

-

Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the 6-position .

Table 3: Electrophilic Substitution

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the 5-position undergoes arylation. Electron-deficient boronic acids exhibit higher reactivity .

-

Heck Reaction : Alkenes couple at the 6-position under Pd(OAc)₂ catalysis, forming styryl-substituted indoles .

Table 4: Cross-Coupling Reactions

Functional Group Interconversion

The ester group serves as a handle for derivatization:

-

Amidation : Reaction with primary amines (e.g., benzylamine) in the presence of HATU/DIPEA converts the ester to an amide .

-

Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) yields the carboxylic acid, which can be further functionalized .

Biological Activity Correlations

Specific reactions enhance bioactivity:

-

Anticancer Derivatives : 5-Nitro and 6-sulfo derivatives show IC₅₀ values <10 μM against HeLa cells .

-

Antimicrobial Agents : Amide derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Critical Analysis of Reactivity Trends

-

Steric Effects : Methyl groups at 3 and 7 hinder electrophilic substitution at adjacent positions, directing reactivity to the 5- and 6-positions.

-

Electronic Effects : The electron-donating methyl groups increase electron density at the indole ring, favoring electrophilic attacks but reducing oxidative stability.

-

Catalytic Challenges : Palladium-mediated couplings require bulky ligands (e.g., P(o-tol)₃) to mitigate steric hindrance .

This compound’s modular reactivity makes it valuable for synthesizing bioactive indole derivatives, particularly in anticancer and antimicrobial research. Future studies should explore photochemical and enzymatic modifications to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : Methyl 3,7-dimethyl-1H-indole-2-carboxylate serves as a foundational building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

- Biological Activity Studies : Research has indicated that this compound exhibits promising biological activities, including antiviral and anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing potential mechanisms such as disruption of microtubule dynamics leading to apoptosis .

Medicine

- Therapeutic Potential : this compound is being investigated for its therapeutic effects in treating diseases such as cancer and infections. Its low toxicity levels reported in preclinical trials suggest it may be a safe candidate for further drug development .

Industry

- Synthesis of Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its stable chemical structure. Its derivatives are explored for their potential use in various industrial applications .

Antibacterial Study

A recent investigation revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from to , indicating strong efficacy compared to standard antibiotics like ampicillin.

| Compound | Bacteria Tested | MIC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound A | E. cloacae | 0.004 | E. cloacae |

| Compound B | E. coli | 0.011 | E. coli |

| Compound C | S. aureus | 0.008 | S. aureus |

Anticancer Mechanism

In vitro studies conducted on lung cancer cells demonstrated that certain derivatives of this compound led to cell cycle arrest and increased expression of pro-apoptotic markers such as Bax and caspases, indicating its potential as an anticancer agent .

Pharmacological Profile

Preclinical trials have shown that this compound has a favorable pharmacological profile with low toxicity levels in tested models, making it a promising candidate for further therapeutic exploration .

Wirkmechanismus

The mechanism of action of methyl 3,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-methyl-1H-indole-2-carboxylate

- Ethyl 2-methylindole-3-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is unique due to the presence of two methyl groups at the 3 and 7 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications and effects .

Biologische Aktivität

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their antiviral , anticancer , anti-inflammatory , and antimicrobial properties. These compounds interact with various biological targets, influencing multiple cellular pathways and functions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Indole derivatives bind to specific receptors in the body, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and gene expression.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or disease progression, thereby exerting therapeutic effects.

- Cellular Effects : It influences cell function by affecting cell signaling pathways and metabolism, leading to changes in cell proliferation and apoptosis .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study investigating various indole derivatives revealed that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL .

| Compound | Bacteria Tested | MIC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | E. cloacae | 0.004 | E. cloacae |

| Compound 12 | E. coli | 0.011 | E. coli |

| Compound 11 | S. aureus | 0.008 | S. aureus |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly against lung cancer cells. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Antiviral Properties

The compound is also being investigated for its potential antiviral effects. Indole derivatives have been shown to possess activity against various viruses by interfering with their replication processes or by modulating host immune responses .

Case Studies and Research Findings

- Antibacterial Study : A recent investigation into N-derivatives of methyl indole-2-carboxylates demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. The most active derivatives showed MIC values significantly lower than those of reference drugs .

- Anticancer Mechanism : In vitro studies on lung cancer cells revealed that certain indole derivatives disrupted microtubule dynamics leading to cell cycle arrest and apoptosis. This was evidenced by increased expression of pro-apoptotic markers such as Bax and caspases .

- Pharmacological Profile : this compound has been evaluated for safety in preclinical trials, showing a favorable pharmacological profile with low toxicity levels in tested models .

Eigenschaften

IUPAC Name |

methyl 3,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGWOSNMOATCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261008 | |

| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480996-92-7 | |

| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480996-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.